molecular formula C17H16ClN3S2 B4776048 4-(4-chlorophenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

4-(4-chlorophenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No. B4776048
M. Wt: 361.9 g/mol
InChI Key: IRYRGNJINGELSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as DNA, RNA, and proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and fungal cells, and reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(4-chlorophenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol in lab experiments is its broad-spectrum activity against various organisms. However, the compound has limitations in terms of its solubility in water, which can affect its efficacy in certain applications.

Future Directions

There are several future directions for the research and development of 4-(4-chlorophenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Development of more efficient and cost-effective synthesis methods.
3. Investigation of the compound's potential as an anti-inflammatory and analgesic agent.
4. Exploration of the compound's potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and viral infections.
5. Development of formulations that improve the compound's solubility and efficacy.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its unique properties and broad-spectrum activity make it a valuable tool for researchers. Further studies and development are needed to fully understand the compound's mechanism of action and to explore its potential as a therapeutic agent.

Scientific Research Applications

4-(4-chlorophenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various scientific research fields. The compound has been found to exhibit antibacterial, antifungal, antiviral, and anticancer activities. It has also been shown to have potential as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

4-(4-chlorophenyl)-3-[(4-methylphenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3S2/c1-12-2-4-13(5-3-12)10-23-11-16-19-20-17(22)21(16)15-8-6-14(18)7-9-15/h2-9H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYRGNJINGELSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC2=NNC(=S)N2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-chlorophenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(4-chlorophenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
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4-(4-chlorophenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
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4-(4-chlorophenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
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4-(4-chlorophenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
4-(4-chlorophenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

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